2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole
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Overview
Description
2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a 3,4-dimethoxyphenylmethyl group. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the 3,4-dimethoxyphenylmethyl group enhances the compound’s potential for various applications in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular properties
Mode of Action
It is known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
It is known that benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially enhance the bioavailability of the compound.
Result of Action
It is known that the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation , which could potentially lead to changes in the structure and function of the target molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . Therefore, factors such as temperature and pH could potentially influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzoxazole
- 2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzimidazole
- 2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazole
Uniqueness
2-{[(3,4-dimethoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the benzothiazole ring.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-18-13-8-7-11(9-14(13)19-2)10-20-16-17-12-5-3-4-6-15(12)21-16/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJHJZHJCMZRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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